2-Bromo-5-methoxyphenol

Descripción general

Descripción

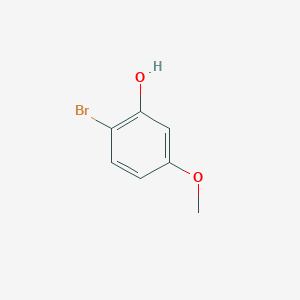

2-Bromo-5-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a brominated derivative of methoxyphenol, characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the phenol ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxyphenol typically involves a multi-step process:

Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under the catalysis of sulfuric acid.

Bromination: The protected compound undergoes bromination using bromine in the presence of iron powder as a catalyst.

Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield this compound.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Bromination: Bromine and iron powder.

Acetylation: Acetic anhydride and sulfuric acid.

Deacetylation: Sodium hydrogen carbonate solution.

Major Products:

Substitution Products: Various substituted phenols.

Oxidation Products: Quinones.

Coupling Products: Biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity

Research indicates that phenolic compounds, including 2-Bromo-5-methoxyphenol, exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals, which play a role in various diseases such as cancer and cardiovascular disorders .

Anticancer Potential

Studies have shown that derivatives of phenolic compounds can inhibit cancer cell proliferation. For instance, this compound has been investigated for its potential to act as an anticancer agent by inducing apoptosis in cancer cells . A detailed study revealed that compounds with similar structures have shown promising results against various cancer types.

Synthetic Applications

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its reactivity and the presence of functional groups that can undergo further transformations .

Synthesis of Urolithin A

One notable application is its role in synthesizing urolithin A, a compound recognized for its health benefits, including mitochondrial function improvement and muscle senescence reversal . The synthesis involves bromination reactions where 2-Bromo-5-methoxybenzoic acid is a precursor.

Environmental Science

Phytotoxicity Studies

Research has indicated that this compound possesses phytotoxic properties, making it useful in studies related to plant biology and ecology. It has been evaluated for its effects on various plant species, providing insights into its potential as a herbicide or plant growth regulator .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cells | |

| Phytotoxicity | Affects plant growth |

Table 2: Synthetic Applications

| Compound Synthesized | Methodology | Yield (%) |

|---|---|---|

| Urolithin A | Bromination of m-methoxybenzoic acid | >92% |

| Other Phenolic Derivatives | Various synthetic pathways | Variable |

Case Studies

Case Study 1: Antioxidant Properties

In a study published in Chemistry - A European Journal, researchers evaluated the antioxidant capacity of various phenolic compounds, including this compound. The study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Phytotoxic Effects on Plant Species

A comprehensive evaluation was conducted on the phytotoxic effects of this compound on several agricultural crops. The findings indicated that at certain concentrations, this compound inhibited seed germination and root elongation, highlighting its potential use as a natural herbicide .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-methoxyphenol involves its interaction with various molecular targets. The bromine atom and methoxy group on the phenol ring contribute to its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications .

Comparación Con Compuestos Similares

2-Bromophenol: Lacks the methoxy group, making it less versatile in certain reactions.

3-Bromo-5-methoxyphenol: Similar structure but with different substitution pattern, leading to different reactivity.

2,4-Dibromophenol: Contains an additional bromine atom, affecting its chemical properties and applications.

Uniqueness: 2-Bromo-5-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methoxy groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

Overview

2-Bromo-5-methoxyphenol, with the molecular formula CHBrO, is a brominated derivative of methoxyphenol. This compound exhibits significant potential in various biological activities, including antimicrobial , antioxidant , and anticancer properties . Its unique structure, characterized by a bromine atom at the second position and a methoxy group at the fifth position on the phenolic ring, enhances its reactivity and interaction with biological macromolecules.

- Molecular Weight : 201.04 g/mol

- Physical State : Solid

- Solubility : Soluble in organic solvents

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting its potential use as a natural preservative or therapeutic agent in treating infections.

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. This activity is attributed to the presence of the phenolic hydroxyl group, which can donate hydrogen atoms to free radicals, thereby stabilizing them.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been shown to interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism suggests that the compound targets tubulin, a key protein involved in cell division .

The biological activity of this compound is believed to stem from its ability to form stable complexes with various biological molecules. The bromine atom enhances its reactivity, allowing it to inhibit specific enzymes and disrupt cellular processes. This mechanism underlies its potential applications in drug development .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2-Bromophenol | Moderate | Moderate | No |

| 3-Bromo-5-methoxyphenol | Yes | Low | Moderate |

| 2,4-Dibromophenol | Yes | High | Low |

Case Studies and Research Findings

- Antitumor Effects : A study demonstrated that derivatives of brominated phenols, including those similar to this compound, showed sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines. These compounds were particularly effective against MCF7 cells, indicating their potential as antitumor agents .

- Enzyme Inhibition : Research on newly synthesized bromophenols revealed that they exhibited effective inhibition against metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase isoenzymes (CA I and CA II). The Ki values for these interactions ranged from 1.63 nM to 25.67 nM, suggesting that these compounds could be further explored for therapeutic applications in neurodegenerative diseases like Alzheimer's .

- Oxidative Stress Reduction : The antioxidant capacity of this compound was evaluated through various assays measuring its ability to scavenge free radicals. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, supporting its potential role in protective health applications.

Propiedades

IUPAC Name |

2-bromo-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGMUWBYGFWGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542153 | |

| Record name | 2-Bromo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63604-94-4 | |

| Record name | 2-Bromo-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63604-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.